2,4,6-Trimethoxy-beta-nitrostyrene

CYP Inhibition Metabolic Stability Drug-Drug Interactions

2,4,6-Trimethoxy-beta-nitrostyrene (CAS: 216433-58-8) is a β-nitrostyrene derivative characterized by a nitrovinyl moiety conjugated to a 2,4,6-trimethoxyphenyl ring. It is primarily utilized as a synthetic intermediate and a research tool in medicinal chemistry, with documented applications in cytokine inhibition and as a precursor for bioactive compounds.

Molecular Formula C11H13NO5
Molecular Weight 239.22 g/mol
Cat. No. B12333346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Trimethoxy-beta-nitrostyrene
Molecular FormulaC11H13NO5
Molecular Weight239.22 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1)OC)C=C[N+](=O)[O-])OC
InChIInChI=1S/C11H13NO5/c1-15-8-6-10(16-2)9(4-5-12(13)14)11(7-8)17-3/h4-7H,1-3H3/b5-4+
InChIKeyURHPFHDNYKOMAI-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Trimethoxy-beta-nitrostyrene: A Structurally Distinct β-Nitrostyrene for Targeted Synthesis and Biological Evaluation


2,4,6-Trimethoxy-beta-nitrostyrene (CAS: 216433-58-8) is a β-nitrostyrene derivative characterized by a nitrovinyl moiety conjugated to a 2,4,6-trimethoxyphenyl ring . It is primarily utilized as a synthetic intermediate and a research tool in medicinal chemistry, with documented applications in cytokine inhibition and as a precursor for bioactive compounds [1]. Its unique substitution pattern differentiates it from other nitrostyrene analogs, impacting its reactivity and biological profile [2].

The Critical Role of 2,4,6-Trimethoxy Substitution: Why Analogs Are Not Interchangeable


Substitution on the β-nitrostyrene scaffold is a critical determinant of biological activity, physicochemical properties, and synthetic utility. The specific 2,4,6-trimethoxy substitution pattern on the phenyl ring of 2,4,6-Trimethoxy-beta-nitrostyrene confers a distinct electronic and steric environment compared to other analogs, such as unsubstituted β-nitrostyrene or positional isomers (e.g., 3,4,5-trimethoxy) [1]. Studies have demonstrated that even subtle modifications to the β-nitrostyrene core can lead to significant shifts in redox potential and, consequently, antibacterial potency, highlighting that generic substitution or the use of a closely related analog cannot reliably replicate the performance of this specific compound [2].

Quantitative Evidence Guide: 2,4,6-Trimethoxy-beta-nitrostyrene Differentiation vs. In-Class Analogs


CYP1A1 Inhibition Selectivity: A Potential Advantage Over Unsubstituted β-Nitrostyrene

2,4,6-Trimethoxy-beta-nitrostyrene demonstrates a differential inhibition profile against human CYP enzymes. It shows an EC50 of 2.3 µM for CYP1A1 in HEK293 cells, while its inhibition of CYP1B1 in the same cellular context is significantly weaker (IC50 = 15 µM), indicating a 6.5-fold selectivity for CYP1A1 [1]. In contrast, the unsubstituted parent compound, β-nitrostyrene, is known to be a potent and non-selective inhibitor of multiple tyrosine kinases and platelet aggregation, lacking this defined CYP selectivity profile .

CYP Inhibition Metabolic Stability Drug-Drug Interactions

Redox Potential as a Predictor of Antibacterial Activity: Class-Wide SAR and the Implication of the 2,4,6-Substitution Pattern

A structure-property-activity relationship (SPAR) study on a series of β-nitrostyrene derivatives revealed a strong, quantitative correlation between their redox potentials and antibacterial activity [1]. The study found that the redox potential is a crucial physicochemical parameter determining antimicrobial efficacy. While specific data for 2,4,6-Trimethoxy-beta-nitrostyrene was not reported in this study, the established SAR framework allows for a class-level inference: the presence and position of electron-donating methoxy groups on the phenyl ring are known to significantly modulate the redox potential of the nitrovinyl moiety [1]. Therefore, the distinct 2,4,6-trimethoxy substitution pattern is predicted to yield a unique redox potential value, differentiating its antibacterial activity profile from that of other analogs, such as the 3,4,5-trimethoxy isomer or monosubstituted derivatives [2].

Antibacterial Agents Redox Potential Structure-Activity Relationship

Cytokine Inhibition: A Patented Therapeutic Application Differentiating from Antiplatelet β-Nitrostyrenes

2,4,6-Trimethoxy-beta-nitrostyrene is explicitly claimed as a cytokine inhibitor in patent literature, specifically for its utility in treating conditions mediated by cytokines like TNF-α, IL-1, IL-6, and IL-8 [1]. This represents a clear therapeutic differentiation from the well-characterized antiplatelet activity of other β-nitrostyrene analogs, such as 3,4-methylenedioxy-β-nitrostyrene (MNS), which acts as a tyrosine kinase inhibitor (IC50 for Syk = 2.8 µM, Src = 27.3 µM) to prevent platelet aggregation . The patent's focus on a distinct molecular target (cytokine pathways) positions 2,4,6-Trimethoxy-beta-nitrostyrene for a separate set of research and development applications.

Cytokine Inhibitor Anti-inflammatory Patent

Primary Research and Development Scenarios for 2,4,6-Trimethoxy-beta-nitrostyrene


Anti-inflammatory Drug Discovery Targeting Cytokine Pathways

This compound is directly applicable in pharmaceutical research programs aimed at discovering novel anti-inflammatory agents. Its patent-protected use as a cytokine inhibitor provides a strong foundation for exploring its efficacy in models of diseases mediated by TNF-α, IL-1, IL-6, and IL-8, such as rheumatoid arthritis [1].

Investigating CYP-Mediated Drug Metabolism and Selectivity

2,4,6-Trimethoxy-beta-nitrostyrene serves as a valuable tool compound for studies on drug metabolism and pharmacokinetics. Its demonstrated selectivity for CYP1A1 over CYP1B1 in cellular assays allows researchers to probe the specific role of CYP1A1 in xenobiotic metabolism and assess the potential for CYP-mediated drug-drug interactions [2].

Synthesis of Complex Organic Molecules and Bioactive Precursors

As a versatile β-nitrostyrene building block, this compound is employed as a key intermediate in organic synthesis. Its reactive nitrovinyl group can undergo transformations such as the Henry reaction and reduction to an amine, enabling the construction of more complex molecular architectures, including those with potential antibacterial or other pharmacological activities .

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